molecular formula C17H18O4 B3114539 4-(4-phenylmethoxyphenoxy)butanoic Acid CAS No. 202126-58-7

4-(4-phenylmethoxyphenoxy)butanoic Acid

Cat. No.: B3114539
CAS No.: 202126-58-7
M. Wt: 286.32 g/mol
InChI Key: JYEGGFMXLMBMPD-UHFFFAOYSA-N
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Description

4-(4-phenylmethoxyphenoxy)butanoic Acid is an organic compound with the molecular formula C17H18O4. This compound is characterized by the presence of a butanoic acid moiety attached to a phenylmethoxyphenoxy group. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylmethoxyphenoxy)butanoic Acid typically involves the reaction of 4-phenylmethoxyphenol with butyric acid derivatives under specific conditions. One common method is the esterification reaction, where the phenol reacts with butyric acid in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylmethoxyphenoxy)butanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-phenylmethoxyphenoxy)butanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-phenylmethoxyphenoxy)butanoic Acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenylmethoxyphenoxy)butanoic Acid is unique due to its phenylmethoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c18-17(19)7-4-12-20-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGGFMXLMBMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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